(1S,2S)-2-Methylamino-cyclohexanol
Overview
Description
“(1S,2S)-2-Methylamino-cyclohexanol” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that it shares some structural similarities with compounds like pseudoephedrine1, which is a psychoactive drug with stimulant properties and belongs to the phenethylamine and amphetamine chemical classes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(1S,2S)-2-Methylamino-cyclohexanol”. However, a related compound, AR-15512, has been synthesized and it was found that epimerization processes at the C-1 can occur at specific stages of the synthesis2.Molecular Structure Analysis
The molecular structure of “(1S,2S)-2-Methylamino-cyclohexanol” would be determined by the arrangement of its atoms and the chemical bonds between them. Unfortunately, specific details about its molecular structure are not readily available.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “(1S,2S)-2-Methylamino-cyclohexanol”. However, it’s worth noting that the reactions of organic compounds often involve changes in the arrangement of atoms and the breaking and forming of chemical bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the types of chemical bonds it contains. Unfortunately, specific information about the physical and chemical properties of “(1S,2S)-2-Methylamino-cyclohexanol” is not readily available.Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific information about the safety and hazards of “(1S,2S)-2-Methylamino-cyclohexanol” is not readily available.
Future Directions
The future directions for research on “(1S,2S)-2-Methylamino-cyclohexanol” would likely depend on the results of initial studies on its properties and potential uses. Unfortunately, specific information about future directions for this compound is not readily available.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and experimentation would be needed.
properties
IUPAC Name |
(1S,2S)-2-(methylamino)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGAVODIXBHHR-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424703 | |
Record name | (1S,2S)-2-Methylamino-cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Methylamino-cyclohexanol | |
CAS RN |
21651-84-3 | |
Record name | (1S,2S)-2-(Methylamino)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21651-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2S)-2-Methylamino-cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.